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Compound of Interest

Compound Name: ZN-c5

Cat. No.: B15545219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ZN-c5 is an orally bioavailable, selective estrogen receptor degrader (SERD) developed for the

treatment of estrogen receptor-positive (ER+) breast cancer. This document provides a

comprehensive technical overview of ZN-c5, including its chemical properties, mechanism of

action, preclinical and clinical data, and relevant experimental methodologies.

Chemical Properties
Property Value

CAS Number 2136606-87-4[1]

Molecular Formula C26H24F2N2O2[1]

IUPAC Name

(2E)-3-{4-[(1R,3R)-2-(bicyclo[1.1.1]pentan-1-

yl)-3-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-

b]indol-1-yl]-3,5-difluorophenyl}prop-2-enoic

acid

Mechanism of Action
ZN-c5 is a potent antagonist of the estrogen receptor (ER). Unlike selective estrogen receptor

modulators (SERMs) that competitively inhibit estrogen binding, ZN-c5 binds to the estrogen
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receptor and induces its degradation. This degradation is mediated by the ubiquitin-proteasome

pathway. By promoting the destruction of the estrogen receptor, ZN-c5 effectively shuts down

ER-mediated signaling pathways that are critical for the proliferation of ER+ breast cancer

cells. This mechanism of action is particularly relevant in the context of acquired resistance to

other endocrine therapies, such as those involving activating mutations in the ER gene (ESR1).

Estrogen Receptor Signaling and Inhibition by ZN-c5
The following diagram illustrates the estrogen receptor signaling pathway and the point of

intervention for ZN-c5.
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Caption: Estrogen Receptor Signaling Pathway and ZN-c5 Mechanism of Action.
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Preclinical and Clinical Data
In Vitro Activity

Assay Cell Line Result

ERα Degradation MCF-7 Potent degradation

Transcriptional Activity

Inhibition
MCF-7

IC₅₀ in the low nanomolar

range

In Vivo Antitumor Activity
Model Treatment Dosage

Tumor Growth
Inhibition

MCF-7 Orthotopic

Xenograft
ZN-c5 (oral) 5 mg/kg 89%[1]

MCF-7 Orthotopic

Xenograft
ZN-c5 (oral) 10 mg/kg 102%[1]

WHIM20 (Y537S

ESR1 PDX)
ZN-c5 (oral) 40 mg/kg 64%[1]

WHIM20 (Y537S

ESR1 PDX)
Fulvestrant 200 mg/kg 13%[1]

Pharmacokinetics
Species Bioavailability

Multiple Preclinical Species High oral bioavailability

Clinical Trial Data (NCT03560531)
A Phase 1/2 clinical trial (NCT03560531) evaluated the safety, tolerability, pharmacokinetics,

and preliminary efficacy of ZN-c5 as a monotherapy and in combination with palbociclib in

patients with ER+/HER2- advanced breast cancer.[2]
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Treatment Group Number of Patients Clinical Benefit Rate (CBR)

ZN-c5 Monotherapy 45

Results from the dose

escalation and expansion

cohorts showed no dose-

limiting toxicities.[3]

Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of ZN-c5.

MCF-7 Cell Proliferation Assay
Objective: To determine the effect of ZN-c5 on the proliferation of ER+ breast cancer cells.

Methodology:

MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells per well in phenol red-

free medium supplemented with charcoal-stripped serum to minimize the influence of

estrogens.

After 24 hours, cells are treated with a serial dilution of ZN-c5 or vehicle control.

Cells are incubated for 5-7 days.

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based

assay like CyQUANT.

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

In Vivo MCF-7 Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of ZN-c5.

Methodology:

Female immunodeficient mice (e.g., nude or NSG mice) are ovariectomized.
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A slow-release estrogen pellet is implanted subcutaneously to support the growth of the

estrogen-dependent MCF-7 cells.

MCF-7 cells are harvested and injected into the mammary fat pad of the mice.

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Mice are randomized into treatment and control groups.

ZN-c5 is administered orally at specified doses and schedules. The control group receives

the vehicle.

Tumor volume is measured regularly (e.g., twice weekly) with calipers.

At the end of the study, tumors are excised and may be used for further analysis (e.g.,

Western blot for ERα levels).

Experimental Workflow for Preclinical Evaluation
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Caption: A generalized workflow for the preclinical evaluation of ZN-c5.

Conclusion
ZN-c5 is a promising oral SERD with potent antitumor activity in preclinical models of ER+

breast cancer, including those with acquired resistance mutations. Its favorable

pharmacokinetic profile and demonstrated efficacy have led to its advancement into clinical

trials. The data presented in this technical guide underscore the potential of ZN-c5 as a

valuable therapeutic option for patients with ER+ breast cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. ClinicalTrials.gov [clinicaltrials.gov]

3. An emerging generation of endocrine therapies in breast cancer: a clinical perspective -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [ZN-c5: A Technical Overview of an Oral Selective
Estrogen Receptor Degrader]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15545219#zn-c5-cas-number-and-molecular-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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